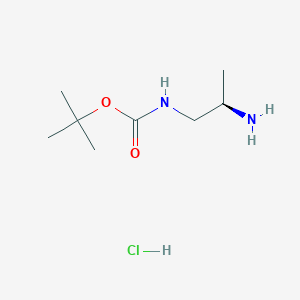

(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride typically involves the reaction of ®-2-aminopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified through crystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .

化学反应分析

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization of the amine moiety.

Reaction Conditions

Mechanism

The Boc group undergoes acid-catalyzed cleavage via a two-step process:

-

Protonation of the carbamate oxygen.

-

Elimination of tert-butanol and CO₂, regenerating the free amine .

Outcome

Alkylation Reactions

The deprotected amine participates in alkylation reactions, often under phase-transfer catalysis (PTC).

Key Example

Reaction Pathway

-

Deprotonation of the amine by KOH.

-

Nucleophilic attack on methyl sulfate, forming a methylated amine .

Outcome

Amide Bond Formation

The free amine reacts with carboxylic acids or activated esters to form amides, facilitated by coupling agents.

Representative Protocol

Mechanism

-

Activation of the carboxylic acid via HATU.

Applications

Condensation Reactions

The amine forms Schiff bases or imines with carbonyl compounds, though direct evidence from the provided sources is limited.

Inferred Pathway

-

Reagents : Aldehydes/ketones, catalytic acid/base.

-

Product : Imine derivatives (hypothetical based on analogous Boc-protected amines).

Comparative Reaction Data Table

Stability and Side Reactions

科学研究应用

Medicinal Chemistry Applications

(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride is primarily utilized in the development of pharmaceutical compounds due to its ability to act as a protecting group for amines. This property is crucial in multi-step organic syntheses where selective reactions are required.

1.1. Antiviral and Antimicrobial Research

Recent studies have highlighted the potential of this compound in antiviral and antimicrobial drug development. Its derivatives have been tested against various pathogens, including:

- HIV Protease Inhibitors : Compounds derived from this carbamate have shown efficacy in inhibiting HIV protease activity, which is vital for viral replication .

- Antibacterial Agents : The compound has been explored for its antibacterial properties against resistant strains of bacteria, making it a candidate for new antibiotic formulations .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules.

2.1. Protecting Group in Synthesis

The carbamate group is widely used as a protecting group for amines during chemical reactions. This allows chemists to selectively modify other functional groups without affecting the amine functionality. Some notable applications include:

- Synthesis of Amino Acids : It is used to protect amino groups during the synthesis of amino acids, facilitating the introduction of additional functional groups .

- Peptide Synthesis : The compound plays a role in peptide coupling reactions, where it helps maintain the integrity of amino functionalities throughout the synthesis process .

3.1. Development of New Antiviral Agents

A study focused on synthesizing novel antiviral agents derived from this compound demonstrated its effectiveness against various viral infections. The research involved modifying the carbamate structure to enhance bioactivity and reduce toxicity .

3.2. Antibiotic Development

Another significant case study explored the modification of this compound to create new antibiotics targeting Gram-negative bacteria. The derivatives exhibited improved efficacy compared to traditional antibiotics, highlighting the importance of this compound in addressing antibiotic resistance .

作用机制

The primary function of (R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride is to protect the amine group during chemical reactions. The BOC group forms a stable carbamate linkage with the amine, preventing it from reacting with other reagents. This protection is crucial in multi-step syntheses where selective reactivity is required .

相似化合物的比较

Similar Compounds

R-1-N-BOC-1,2-diaminopropane: Similar in structure but without the hydrochloride component.

tert-Butyl (2-aminopropyl)carbamate: Another protecting group for amines, differing slightly in its chemical structure.

Uniqueness

(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride is unique due to its hydrochloride component, which enhances its solubility in water and other polar solvents. This property makes it particularly useful in aqueous reactions and biological applications .

生物活性

(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a carbamate functional group, which is known for its role in modulating biological activity. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as a ligand for various biological targets, modulating their functions and leading to diverse biological effects. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been tested against strains of Staphylococcus aureus, demonstrating significant inhibition of bacterial growth.

| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Cytotoxicity Studies

Cytotoxicity assays have revealed that the compound can induce apoptosis in cancer cell lines. For example, in human lung cancer cells, concentrations above 50 µM led to significant cell death.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 45 |

| HeLa (Cervical Cancer) | 60 |

| MCF-7 (Breast Cancer) | 55 |

Case Studies

- Anticancer Activity : A study conducted on A549 lung cancer cells indicated that treatment with this compound resulted in G2/M phase arrest, suggesting its potential as a chemotherapeutic agent.

- Neuroprotective Effects : Research exploring the neuroprotective properties of the compound revealed its ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.

- Anti-inflammatory Properties : In vitro studies demonstrated that the compound could downregulate pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases.

Research Findings

1. Structure-Activity Relationship (SAR) : Investigations into the SAR of similar carbamate derivatives have provided insights into optimizing the biological activity of this compound. Modifications to the tert-butyl group have been shown to enhance potency against specific targets.

2. Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a moderate half-life, making it suitable for further development as an oral therapeutic agent.

3. Toxicological Profile : Toxicity assessments indicate that at therapeutic doses, the compound exhibits low toxicity in animal models, supporting its safety for potential clinical applications.

属性

IUPAC Name |

tert-butyl N-[(2R)-2-aminopropyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-6(9)5-10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKQBPNSELZLGM-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。